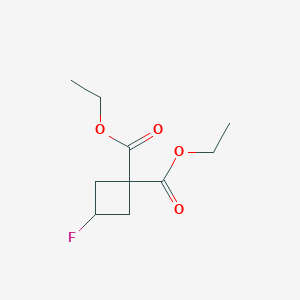
Diethyl 3-fluorocyclobutane-1,1-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 3-fluorocyclobutane-1,1-dicarboxylate is a chemical compound with the molecular formula C10H15FO4 . It has a molecular weight of 218.23 . The compound contains a total of 30 bonds, including 15 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, 1 four-membered ring, and 2 aliphatic esters .
Molecular Structure Analysis
The molecular structure of Diethyl 3-fluorocyclobutane-1,1-dicarboxylate consists of 10 carbon atoms, 15 hydrogen atoms, 4 oxygen atoms, and 1 fluorine atom . It contains a four-membered cyclobutane ring with a fluorine atom and two ester groups attached .Physical And Chemical Properties Analysis
Diethyl 3-fluorocyclobutane-1,1-dicarboxylate has a molecular weight of 218.23 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen
PET Tracers for Tumor Delineation
- Synthesis and Evaluation for Brain Tumors : Diethyl 3-fluorocyclobutane-1,1-dicarboxylate derivatives, such as 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), have been developed for nuclear medicine imaging, particularly for brain tumors. Studies show that these derivatives exhibit significant uptake in tumors, indicating their potential as PET tracers for tumor imaging (Shoup et al., 1999).
Diagnostic Applications in Prostate Cancer
- Detection of Recurrent Prostate Carcinoma : Research demonstrates the effectiveness of anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid (anti-3-(18)F-FACBC) in detecting recurrent prostate carcinoma. It has been found to be more sensitive than other techniques like indium 111 ((111)In)-capromab pendetide, especially in the differentiation of prostatic from extraprostatic disease (Schuster et al., 2011).
- Meta-Analysis on Recurrent Prostate Carcinoma Diagnosis : A meta-analysis encompassing multiple studies confirmed the high sensitivity and specificity of 18F-FACBC PET/CT in diagnosing recurrent prostate carcinoma, reinforcing its role as a non-invasive, metabolic imaging technique (Ren et al., 2016).
Use in Imaging Other Cancer Types
- Imaging of Pulmonary Lesions : A pilot study explored the utility of the synthetic PET amino-acid radiotracer anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid (anti-3-[18F]FACBC) for noninvasive imaging of pulmonary lesions. This study indicated that anti-3-[18F]FACBC uptake in malignant lesions is greater than in inflammatory lesions, suggesting its potential use in characterizing pulmonary lesions (Amzat et al., 2013).
- Detection of Oropharyngeal Cancer : Fluciclovine PET, a derivative of FACBC, has shown efficacy in detecting various types of cancer, including oropharyngeal squamous cell carcinoma. Although primarily developed for gliomas and prostate cancer, its ability to detect oropharyngeal cancer opens new avenues for its application (Jethanandani et al., 2019).
Chemical Synthesis and Properties
- Synthesis and Physical-Chemical Properties : The synthesis of derivatives like cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids from Diethyl 3-fluorocyclobutane-1,1-dicarboxylate has been studied. These studies focus on understanding the chemical properties and potential applications of these compounds (Chernykh et al., 2016).
Radiopharmaceutical Applications
- Radiation Dosimetry and Biodistribution : Studies on the biodistribution and radiation dosimetry of these compounds, such as anti-18F-FACBC, have been conducted to evaluate their safety and efficacy as radiopharmaceuticals. These studies are crucial for understanding the radiation burden and whole-body distribution of these tracers (Nye et al., 2007).
Eigenschaften
IUPAC Name |
diethyl 3-fluorocyclobutane-1,1-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FO4/c1-3-14-8(12)10(5-7(11)6-10)9(13)15-4-2/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRGNFQDSKPLES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(C1)F)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 3-fluorocyclobutane-1,1-dicarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(4-Bromo-2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2593056.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2593057.png)

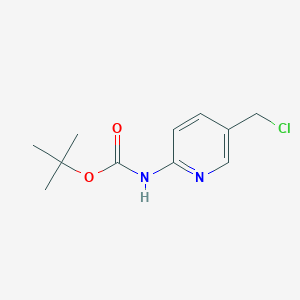
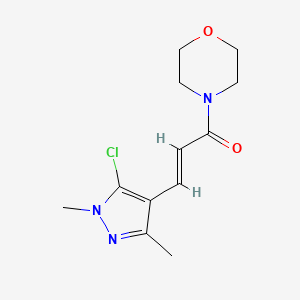
![N-(3-chloro-4-methylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2593063.png)
![7-Methoxy-4,5-dihydrobenzo[e]benzothiazole-2-ylamine](/img/structure/B2593067.png)
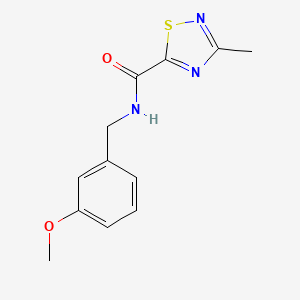
![2-Cyclopropyl-4-[[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2593069.png)
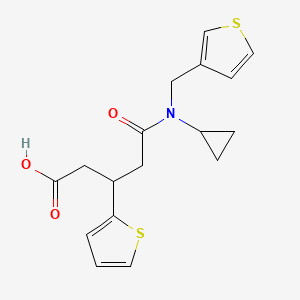
![7-(4-(cyclopentanecarbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2593071.png)
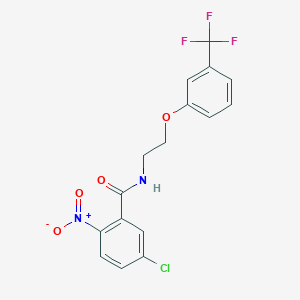
![7-(2-fluorobenzyl)-1,3,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2593077.png)
![(E)-4-(Dimethylamino)-N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]but-2-enamide](/img/structure/B2593078.png)